
1-Chlorooct-2-EN-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorooct-2-EN-4-one is an organic compound with the molecular formula C8H13ClO It is characterized by the presence of a chlorine atom attached to an octene chain with a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chlorooct-2-EN-4-one can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-4-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chlorooct-2-EN-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an aqueous or alcoholic medium with mild heating.
Reduction: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Alcohols: Formed from reduction or nucleophilic substitution reactions.
Amines: Result from nucleophilic substitution with amines.
Carboxylic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Chlorooct-2-EN-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chlorooct-2-EN-4-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For instance, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-Chlorooct-2-EN-4-one can be compared with other similar compounds such as:
1-Chlorooct-2-yne: Similar in structure but contains a triple bond instead of a double bond.
1-Chlorooctane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.
1-Bromo-oct-2-EN-4-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a ketone group on an octene chain. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61170-85-2 |
|---|---|
Molekularformel |
C8H13ClO |
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
1-chlorooct-2-en-4-one |
InChI |
InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h4,6H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
SKBPZUSMZALWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
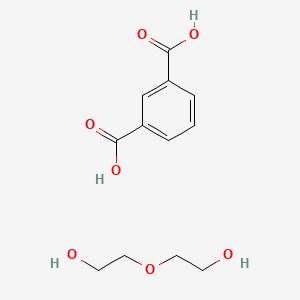
![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
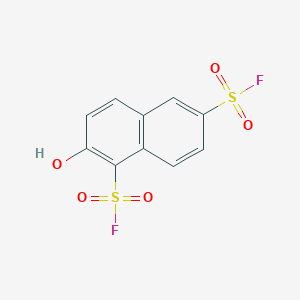

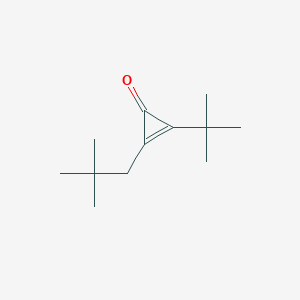


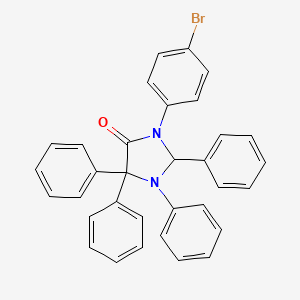
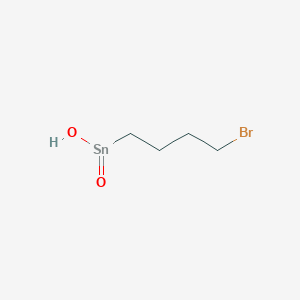
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
